molecular formula C11H18N2O2 B15322741 Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate

Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate

Cat. No.: B15322741
M. Wt: 210.27 g/mol
InChI Key: JSMUWFLUFNGPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate is a synthetically valuable chemical intermediate built on a four-membered azetidine ring, a scaffold of high interest in medicinal chemistry and drug discovery . This compound features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which enhances stability during synthetic transformations and can be readily removed under acidic conditions. The 3-position of the azetidine ring is functionalized with a 2-cyanoethyl side chain, providing a reactive handle for further chemical modifications, such as hydrolysis to carboxylic acids or participation in cyclization reactions to construct more complex molecular architectures . As a substituted azetidine, this compound serves as a key building block in organic synthesis and is particularly useful for the preparation of biologically active molecules . Azetidines are increasingly used as conformationally constrained surrogates for common amine functionalities and as core structures in pharmaceuticals, agrochemicals, and ligands for catalytic processes . The specific physical and chemical properties, such as melting point, boiling point, and solubility for this compound will be determined through ongoing analysis. This product is intended for research and development applications only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-5,7-8H2,1-3H3

InChI Key

JSMUWFLUFNGPJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCC#N

Origin of Product

United States

Preparation Methods

Photochemical Alkylation Using Iridium Catalysis

A state-of-the-art approach involves photochemical alkylation under visible-light irradiation. Astellas Pharma Inc. developed a protocol using iridium-based photocatalysts to facilitate radical-mediated C–H functionalization. In this method, 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid reacts with acrylonitrile in the presence of lithium hydroxide and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue light (450 nm). The reaction proceeds via a single-electron transfer mechanism, generating a carbon-centered radical at the azetidine’s C3 position, which subsequently couples with acrylonitrile’s vinyl group.

Reaction Conditions :

  • Catalyst : 2.5 mol% [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
  • Solvent : Anhydrous DMF
  • Temperature : Maintained below 30°C via cooling
  • Light Source : 450 nm LEDs (18-hour irradiation)
  • Yield : 76% after silica gel chromatography

This method is scalable under flow chemistry conditions (25 mL/min flow rate), enhancing reproducibility and reducing side reactions.

Lithium-Mediated Alkylation at Cryogenic Temperatures

Adapting a strategy from tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate synthesis, the cyanoethyl group can be introduced via n-butyllithium-mediated deprotonation. A solution of tert-butyl 3-cyanoazetidine-1-carboxylate in tetrahydrofuran (THF) and hexane is treated with n-butyllithium (-78°C, 1 hour), followed by acrylonitrile addition. The lithiated azetidine intermediate attacks acrylonitrile’s electrophilic β-carbon, forming the C–C bond.

Reaction Conditions :

  • Base : Diisopropylamine (2.0 equiv)
  • Alkylating Agent : Acrylonitrile (1.2 equiv)
  • Solvent System : THF/hexane (3:1 v/v)
  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate
  • Yield : ~68% (extrapolated from analogous reactions)

This method requires strict temperature control to prevent azetidine ring decomposition.

Cyclization of Pre-Functionalized Precursors

A multi-step route involves constructing the azetidine ring with pre-installed cyanoethyl groups. For example, 3-amino-2-(2-cyanoethyl)propan-1-ol is Boc-protected and cyclized using cesium carbonate in acetonitrile (80°C, 6 hours). The hydroxyl group is first converted to a better leaving group (e.g., mesylate or tosylate), enabling intramolecular nucleophilic displacement by the amine.

Reaction Conditions :

  • Cyclization Agent : Cs₂CO₃ (2.5 equiv)
  • Solvent : Acetonitrile
  • Temperature : Reflux (80°C)
  • Yield : 85% after aqueous workup

This method is advantageous for large-scale production but requires precursor synthesis, adding steps.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Scalability Key Advantage
Photochemical Alkylation 76% Visible light, <30°C High (flow) Atom-economical, minimal byproducts
Lithium-Mediated ~68% -78°C, anhydrous Moderate No specialized equipment required
Cyclization 85% Reflux, Cs₂CO₃ High Compatible with diverse substituents

Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and environmental compliance. The photochemical method’s flow system reduces solvent waste and improves energy efficiency. In contrast, cryogenic reactions (e.g., lithium-mediated alkylation) face challenges in maintaining low temperatures at scale, increasing operational costs. Patent CN111362852A highlights the importance of replacing toxic solvents like dioxane with acetonitrile or ethyl acetate, aligning with green chemistry principles.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation can occur during lithium-mediated reactions. Using bulky bases (e.g., LDA) suppresses this.
  • Catalyst Cost : Iridium photocatalysts are expensive. Recent studies suggest replacing Ir with organic photocatalysts (e.g., eosin Y) to reduce costs.
  • Purification : Silica gel chromatography remains standard, but crystallization protocols using hexane/ethyl acetate mixtures improve throughput.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The azetidine ring’s strain and reactivity also contribute to its biological activity, enabling it to interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azetidine derivatives is exemplified by the following analogs, which differ in substituents at the 3-position. Key comparisons are summarized below:

Structural Analogues

Compound CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate 154748-54-6 2-cyanoethyl C₁₁H₁₈N₂O₂ 210.27 High polarity due to -CN; precursor for amine/carboxylic acid synthesis .
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 2-hydroxyethyl C₁₀H₁₉NO₃ 201.26 Hydrophilic; used in alcohol-based derivatization (e.g., ethers, esters) .
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 2-bromoethyl C₁₀H₁₈BrNO₂ 264.16 Electrophilic reactivity; participates in nucleophilic substitutions .
Tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate - allyl + cyano C₁₂H₁₈N₂O₂ 222.28 Dual functionality for cross-coupling or cycloaddition reactions .
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 amino + hydroxymethyl C₉H₁₈N₂O₃ 202.25 Bifunctional (nucleophilic -NH₂ and -OH); used in peptide mimetics .

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate, and what reaction conditions are optimal?

The synthesis typically involves a multi-step approach starting from tert-butyl azetidine-1-carboxylate. Key steps include:

  • Cyanoethylation : Reacting azetidine derivatives with acrylonitrile or cyanoethyl halides via nucleophilic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C promotes efficient coupling .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by deprotection under acidic conditions (e.g., HCl in dioxane) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 2.5–3.0 ppm (azetidine protons), and δ 3.5–3.8 ppm (cyanoethyl CH₂) confirm structure .
    • ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 115–120 ppm (C≡N) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 224.3 (C₁₁H₁₈N₂O₂) with fragmentation patterns indicating Boc and cyanoethyl groups .
  • IR : Stretching at ~2250 cm⁻¹ (C≡N) and 1720 cm⁻¹ (ester C=O) .

Q. What are the typical chemical transformations this compound undergoes, and how do reaction conditions influence product distribution?

  • Hydrolysis : Acidic/basic conditions cleave the Boc group, yielding 3-(2-cyanoethyl)azetidine. HCl in dioxane (0°C, 2h) achieves >90% deprotection .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, forming tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate .
  • Substitution : Nucleophilic attack on the azetidine ring (e.g., alkylation with iodomethane in DMF/K₂CO₃) modifies the scaffold .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the azetidine ring?

Regioselectivity in substitution reactions depends on:

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) direct nucleophiles to less hindered positions. For example, alkylation favors the 3-position over the 2-position .
  • Electronic Effects : Electron-withdrawing groups (e.g., cyanoethyl) activate adjacent carbons for nucleophilic attack. Computational modeling (DFT) predicts charge distribution to guide synthetic design .
  • Catalysts : Transition-metal catalysts (e.g., Pd) enable selective C–H functionalization at specific ring positions .

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

  • Controlled Stability Studies :
    • pH Stability : Monitor degradation via HPLC at pH 2–12. The Boc group hydrolyzes rapidly below pH 3, while the cyanoethyl moiety is stable up to pH 10 .
    • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at 2–8°C in anhydrous conditions to prevent hydrolysis .
  • Mechanistic Insights : Conflicting data may arise from residual moisture in solvents or impurities. Karl Fischer titration ensures solvent dryness .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs). The cyanoethyl group’s electron-withdrawing properties enhance hydrogen bonding with catalytic residues .
  • MD Simulations : Analyze conformational flexibility of the azetidine ring in aqueous vs. lipid environments to optimize pharmacokinetics .
  • QSAR : Correlate substituent effects (e.g., chain length of cyanoethyl) with bioactivity to guide analog design .

Q. What methodologies are effective in resolving spectral discrepancies (e.g., unexpected NMR splitting or MS fragments)?

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in azetidine) causing peak splitting. Cooling to −40°C simplifies spectra .
  • High-Resolution MS : Differentiate isobaric fragments (e.g., C₃H₅N vs. C₂H₃O) using exact mass measurements (error <2 ppm) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.